(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in organic chemistry It is a tetrahydrofuran derivative, characterized by the presence of a hydroxymethyl group and a hydroxyl group at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a sugar derivative or a protected tetrahydrofuran.
Reduction: The precursor undergoes reduction, often using reagents like sodium borohydride or lithium aluminum hydride, to introduce the hydroxymethyl group.
Protection and Deprotection: Protecting groups may be used to selectively protect functional groups during the synthesis. Common protecting groups include silyl ethers and acetals.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to achieve high yields.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be further reduced to form diols using reducing agents such as NaBH4 (sodium borohydride).
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acyl chlorides, or tosylates.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
Scientific Research Applications
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of target molecules. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with different stereochemistry.
Tetrahydrofuran-3-ol: Lacks the hydroxymethyl group.
5-(hydroxymethyl)tetrahydrofuran: Lacks the hydroxyl group at the 3 position.
Uniqueness
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its dual functional groups (hydroxyl and hydroxymethyl) enable diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@H]1CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717218 |
Source
|
Record name | 1,4-Anhydro-3-deoxy-L-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164267-53-2 |
Source
|
Record name | 1,4-Anhydro-3-deoxy-L-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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